molecular formula C15H15Tm B075451 Tris(cyclopentadienyl)thulium CAS No. 1272-26-0

Tris(cyclopentadienyl)thulium

Cat. No.: B075451
CAS No.: 1272-26-0
M. Wt: 364.21 g/mol
InChI Key: MWWSVGXLSBSLQO-UHFFFAOYSA-N
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Description

Tris(cyclopentadienyl)thulium is an organometallic compound with the chemical formula (C₅H₅)₃Tm. It consists of a thulium ion coordinated to three cyclopentadienyl ligands. This compound is part of the broader class of cyclopentadienyl complexes, which are known for their stability and unique chemical properties. This compound is notable for its applications in various fields, including catalysis and materials science .

Preparation Methods

The synthesis of Tris(cyclopentadienyl)thulium typically involves the reaction of thulium(III) chloride with cyclopentadienyl anions. One common method is to react tris(cyclopentadienyl)aluminum(III) with thulium(III) chloride in a suitable solvent. The reaction proceeds as follows:

TmCl3+3CpAl(Cp)3Tm+3AlCl\text{TmCl}_3 + 3 \text{CpAl} \rightarrow \text{(Cp)}_3\text{Tm} + 3 \text{AlCl} TmCl3​+3CpAl→(Cp)3​Tm+3AlCl

The product, this compound, is then purified through recrystallization or sublimation .

Chemical Reactions Analysis

Tris(cyclopentadienyl)thulium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or halogens, reducing agents such as lithium aluminum hydride, and various ligand exchange reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris(cyclopentadienyl)thulium has several scientific research applications:

Mechanism of Action

The mechanism of action of Tris(cyclopentadienyl)thulium involves the coordination of the thulium ion with the cyclopentadienyl ligands. This coordination stabilizes the thulium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Tris(cyclopentadienyl)thulium can be compared with other similar compounds, such as:

  • Tris(cyclopentadienyl)lanthanum(III)
  • Tris(cyclopentadienyl)yttrium(III)
  • Tris(tetramethylcyclopentadienyl)gadolinium(III)

These compounds share similar structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific coordination chemistry and the properties imparted by the thulium ion .

Properties

CAS No.

1272-26-0

Molecular Formula

C15H15Tm

Molecular Weight

364.21 g/mol

IUPAC Name

cyclopenta-1,3-diene;thulium(3+)

InChI

InChI=1S/3C5H5.Tm/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3

InChI Key

MWWSVGXLSBSLQO-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tm+3]

Key on ui other cas no.

1272-26-0

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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